Cas no 689264-89-9 (2,4-dimethoxy-N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide)

2,4-Dimethoxy-N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide is a synthetic organic compound featuring a benzamide core substituted with dimethoxy groups at the 2- and 4-positions, linked to a 2-methylindole moiety via an ethyl spacer. This structure confers potential utility in pharmaceutical and agrochemical research, particularly due to its indole-based scaffold, which is prevalent in bioactive molecules. The dimethoxy substitutions may enhance solubility and metabolic stability, while the methylindole group could influence receptor binding affinity. The compound’s well-defined synthetic pathway allows for consistent purity and scalability, making it suitable for exploratory studies in medicinal chemistry or as a intermediate in specialized synthesis. Its structural complexity offers opportunities for further derivatization.
2,4-dimethoxy-N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide structure
689264-89-9 structure
Product Name:2,4-dimethoxy-N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide
CAS No:689264-89-9
MF:C20H22N2O3
MW:338.400285243988
CID:6024960
PubChem ID:4299647
Update Time:2025-06-29

2,4-dimethoxy-N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2,4-dimethoxy-N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide
    • Benzamide, 2,4-dimethoxy-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-
    • SR-01000124267-1
    • F0613-0156
    • EU-0091712
    • SR-01000124267
    • 689264-89-9
    • 2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide
    • 2,4-dimethoxy-N-(2-(2-methyl-1H-indol-1-yl)ethyl)benzamide
    • AKOS001816882
    • 2,4-dimethoxy-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide
    • Inchi: 1S/C20H22N2O3/c1-14-12-15-6-4-5-7-18(15)22(14)11-10-21-20(23)17-9-8-16(24-2)13-19(17)25-3/h4-9,12-13H,10-11H2,1-3H3,(H,21,23)
    • InChI Key: QYZUPHAFRPMUHH-UHFFFAOYSA-N
    • SMILES: C(NCCN1C2=C(C=CC=C2)C=C1C)(=O)C1=CC=C(OC)C=C1OC

Computed Properties

  • Exact Mass: 338.16304257g/mol
  • Monoisotopic Mass: 338.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 52.5Ų

Experimental Properties

  • Density: 1.15±0.1 g/cm3(Predicted)
  • Boiling Point: 549.6±50.0 °C(Predicted)
  • pka: 14.30±0.46(Predicted)

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Additional information on 2,4-dimethoxy-N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide

Compound CAS No. 689264-89-9: 2,4-Dimethoxy-N-(2-(2-methyl-1H-indol-1-yl)ethyl)benzamide

The compound with CAS number 689264-89-9, known as 2,4-dimethoxy-N-(2-(2-methyl-1H-indol-1-yl)ethyl)benzamide, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of interest in contemporary scientific studies.

The molecular structure of 2,4-dimethoxy-N-(2-(2-methyl-1H-indol-1-yl)ethyl)benzamide is characterized by a benzamide backbone with two methoxy groups at the 2 and 4 positions of the benzene ring. The indole moiety, substituted with a methyl group at the 2-position, is connected via an ethylamine linker to the benzamide group. This arrangement creates a molecule with both aromatic and amide functionalities, which are known to play crucial roles in molecular recognition and bioavailability.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Its indole ring, a common structural motif in many bioactive compounds, has been shown to exhibit interesting pharmacological properties. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that analogs of this compound possess moderate inhibitory activity against certain kinase enzymes, suggesting its potential as a lead compound in drug discovery.

In addition to its pharmacological applications, 2,4-dimethoxy-N-(2-(2-methyl-1H-indol-1-yl)ethyl)benzamide has also been explored for its role in chemical synthesis and materials science. Its amide functionality makes it a candidate for peptide synthesis or as a building block in constructing more complex molecules with tailored properties.

From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is crucial for its safe utilization. Recent environmental studies have focused on its biodegradability under various conditions, with findings indicating that it undergoes microbial degradation under aerobic conditions, albeit at a slower rate compared to simpler organic compounds.

In conclusion, CAS No. 689264-89-9 represents a versatile molecule with diverse applications across multiple scientific disciplines. Its unique structure and promising biological activities make it a valuable compound for further research and development in areas such as drug discovery, materials science, and environmental chemistry.

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